

Application Notes: Unveiling GPR110 Protein Interactions via Co-Immunoprecipitation

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Compound of Interest

Compound Name: GB-110

Cat. No.: B10772786

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Introduction

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family.^{[1][2]} These receptors are characterized by a large extracellular region linked to a seven-transmembrane domain, playing crucial roles in various physiological processes, including neurodevelopment, synapse assembly, and signal transduction.^{[1][3]} The endogenous ligand, synaptamide, activates GPR110, promoting neurite growth and synaptogenesis through a cAMP-mediated signaling pathway.^{[4][5][6]} To fully elucidate the cellular functions of GPR110, it is paramount to identify its interacting protein partners. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry has proven to be a powerful technique to uncover these interactions.^{[6][7][8]}

Key Interaction Partner: Occludin

Recent studies have successfully employed Co-IP to identify the tight junction protein occludin as a key interacting partner of GPR110.^{[4][6]} This interaction is significant for the integrity of the blood-brain barrier (BBB).^{[4][6]} The activation of GPR110 by its ligand leads to the phosphorylation of occludin, suggesting a dynamic functional relationship between these two proteins.^{[4][6]}

Quantitative Data Summary

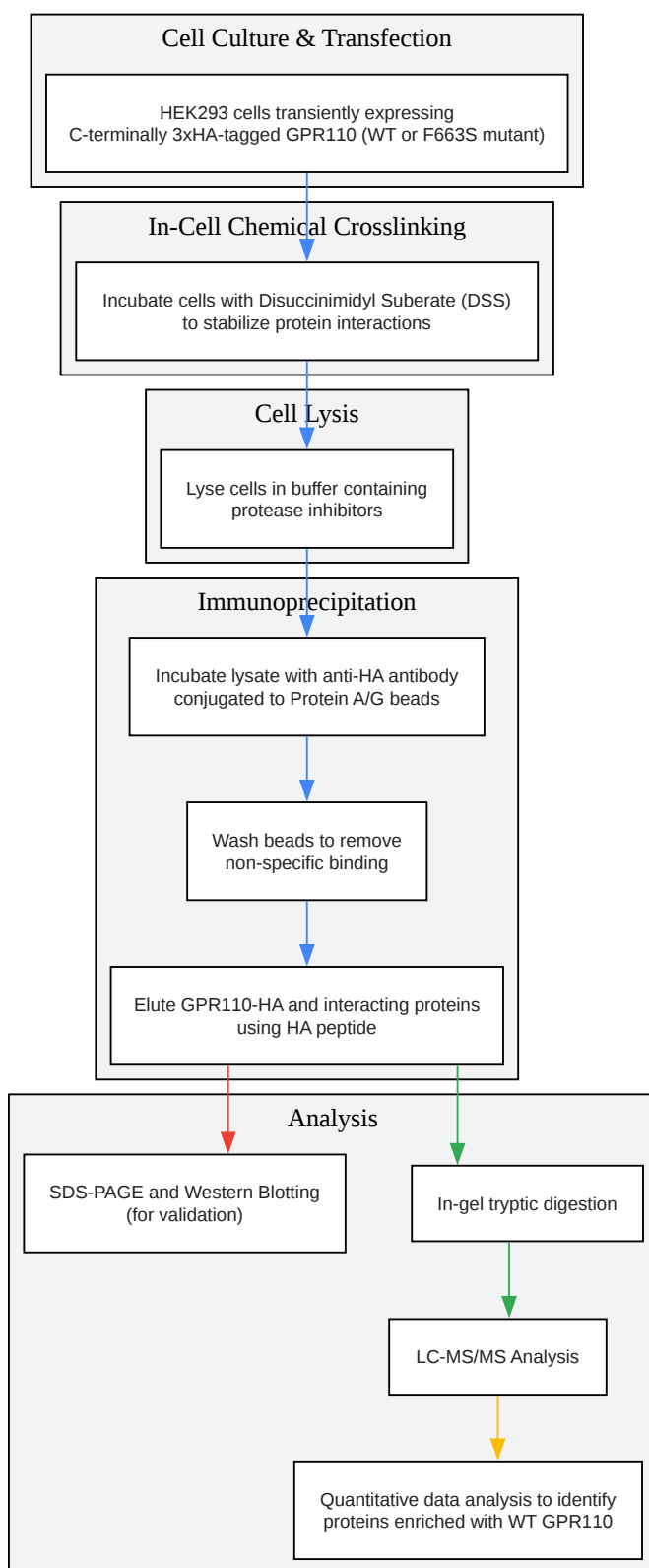
The following table summarizes the mass spectrometry data from a study identifying GPR110 interacting proteins. To distinguish physiologically relevant partners, a wild-type (WT) GPR110

was compared against an inactive mutant (F663S) with impaired cell surface expression.[\[9\]](#)[\[10\]](#)

Protein Identified	WT GPR110 Abundance (Normalized)	F663S Mutant GPR110 Abundance (Normalized)	Fold Change (WT/Mutant)	Function
Occludin	1.00	0.25	4.0	Tight junction formation, BBB integrity [4] [6]
Gas	0.85	0.80	1.1	G-protein signaling, cAMP activation [4] [11]
β -arrestin	0.70	0.65	1.1	GPCR desensitization and signaling [12]

Note: The abundance values are representative and normalized for illustrative purposes based on published findings. The key differentiator for true interactors is a significant fold change when comparing WT to the mutant.

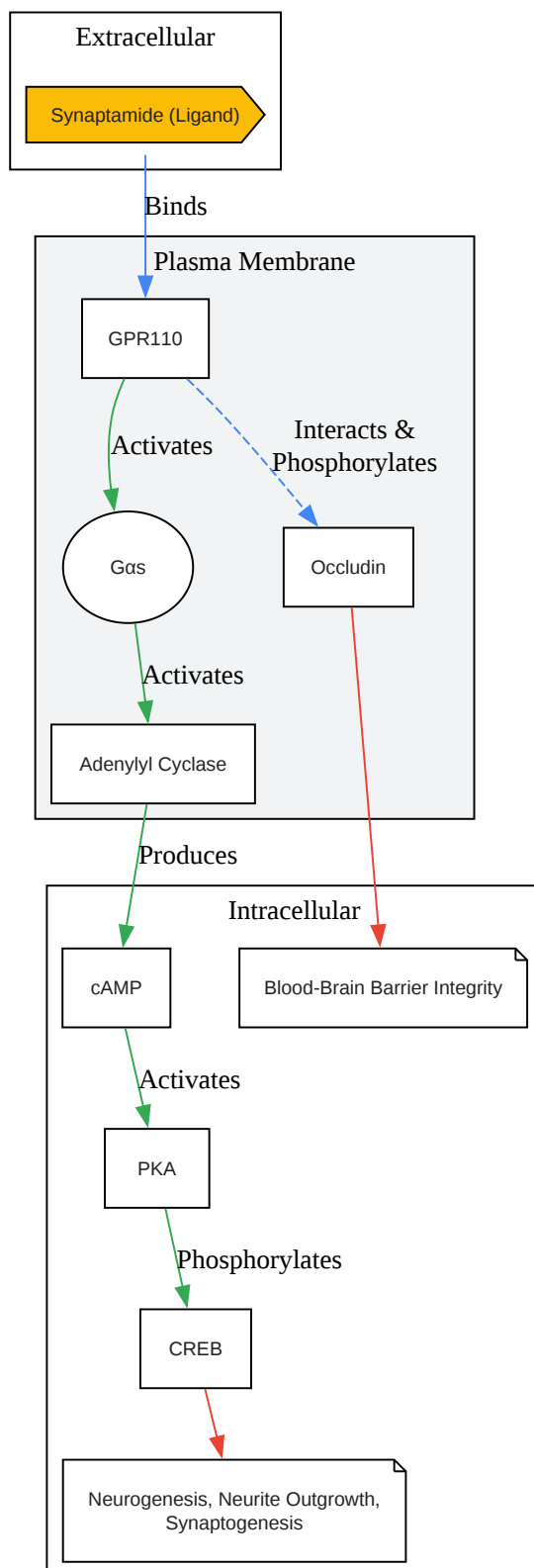
Experimental Workflow Diagram



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Caption: Workflow for Co-IP coupled with mass spectrometry.

GPR110 Signaling Pathway



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